molecular formula C15H18ClFN2O B7461016 [4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone

[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone

Cat. No.: B7461016
M. Wt: 296.77 g/mol
InChI Key: ZXZIRLALDCLTIZ-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzyl)piperazin-1-ylmethanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a cyclopropylmethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorobenzyl)piperazin-1-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-Chloro-4-fluorobenzyl)piperazin-1-ylmethanone stands out due to its unique combination of the cyclopropylmethanone moiety and the 2-chloro-4-fluorobenzyl group

Properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O/c16-14-9-13(17)4-3-12(14)10-18-5-7-19(8-6-18)15(20)11-1-2-11/h3-4,9,11H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZIRLALDCLTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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